molecular formula C8H11N3O3S B183299 N-[4-(hydrazinosulfonyl)phenyl]acetamide CAS No. 3989-50-2

N-[4-(hydrazinosulfonyl)phenyl]acetamide

Cat. No.: B183299
CAS No.: 3989-50-2
M. Wt: 229.26 g/mol
InChI Key: PBCWYAIMPZBEGL-UHFFFAOYSA-N
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Description

N-[4-(hydrazinosulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C8H11N3O3S and a molecular weight of 229.259 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by the presence of a hydrazinosulfonyl group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydrazinosulfonyl)phenyl]acetamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate, followed by acetylation . The reaction conditions generally include:

    Step 1: Reduction of 4-nitrobenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide.

    Step 2: Acetylation of the resulting 4-(hydrazinosulfonyl)aniline with acetic anhydride or acetyl chloride.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydrazinosulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinosulfonyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrazine hydrate is commonly used for the reduction of nitro groups.

    Substitution: Nucleophilic reagents such as amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(hydrazinosulfonyl)phenyl]acetamide is primarily used in scientific research, particularly in the field of proteomics . Its applications include:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in the study of protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of specialized chemical products and materials.

Mechanism of Action

The mechanism of action of N-[4-(hydrazinosulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as proteins and enzymes. The hydrazinosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity . This interaction is crucial for its applications in proteomics and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)phenyl]acetamide
  • N-[4-(methylsulfonyl)phenyl]acetamide
  • N-[4-(ethylsulfonyl)phenyl]acetamide

Uniqueness

N-[4-(hydrazinosulfonyl)phenyl]acetamide is unique due to the presence of the hydrazinosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other sulfonyl derivatives . This uniqueness makes it valuable for specific research applications, particularly in the study of protein modifications and interactions.

Properties

IUPAC Name

N-[4-(hydrazinesulfonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-6(12)10-7-2-4-8(5-3-7)15(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCWYAIMPZBEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277072
Record name N-[4-(hydrazinosulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-50-2
Record name NSC639
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(hydrazinosulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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